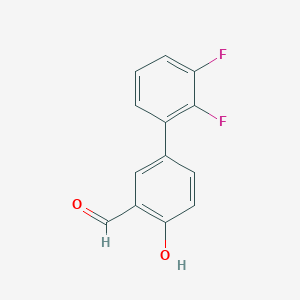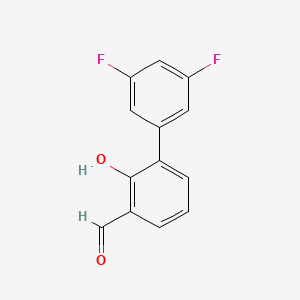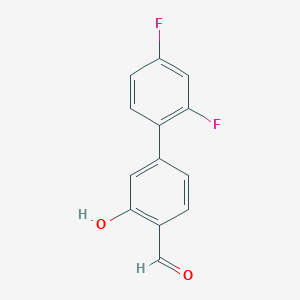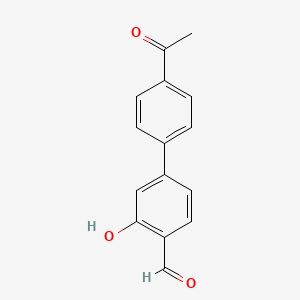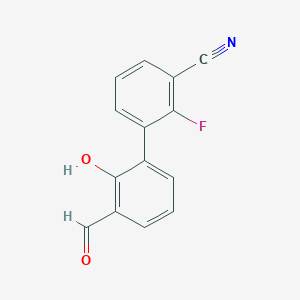
5-(3-Acetylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(3-Acetylphenyl)-2-formylphenol, 95% (5-AP2F) is a phenolic compound with a variety of potential applications in the fields of biochemistry and physiology. It is synthesized by the condensation of 3-acetylphenol and formaldehyde with a molar ratio of 1:1, and is commonly used as a reagent in laboratory experiments. This compound is of particular interest due to its potential to be used in the development of novel pharmaceuticals, as well as its potential therapeutic effects.
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to possess antioxidant and anti-inflammatory properties, as well as potential anti-cancer activity. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs. Furthermore, 5-(3-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential to be used in the development of novel pharmaceuticals, as well as its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it is believed to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-formylphenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, as well as potential anti-cancer activity. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and is easily synthesized from readily available precursors. Additionally, it is a relatively stable compound, and is not easily degraded by light or heat. Furthermore, it is relatively non-toxic and is not known to cause any adverse side effects. However, there are a few limitations to the use of 5-(3-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not a highly soluble compound, and thus may require the use of solvents or other additives in order to be used in certain experiments. Additionally, it is not a very reactive compound, and thus may require the use of catalysts or other reagents in order to be used in certain experiments.
Direcciones Futuras
The potential applications of 5-(3-Acetylphenyl)-2-formylphenol, 95% are vast and varied. Future research should focus on its potential therapeutic effects, as well as its potential to be used in the development of novel pharmaceuticals. Additionally, further research should focus on its potential to be used as a preservative or anti-oxidant in food products. Furthermore, further research should focus on its potential to be used as a biopesticide, as well as its potential to be used in the synthesis of other compounds. Finally, further research should focus on its potential to be used in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Métodos De Síntesis
The synthesis of 5-(3-Acetylphenyl)-2-formylphenol, 95% is achieved by the condensation of 3-acetylphenol and formaldehyde with a molar ratio of 1:1. The reaction is typically carried out in aqueous solution at a temperature of 60-65°C and a pH of 7.5-8.0. The reaction is catalyzed by a variety of acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium hydroxide. The reaction is exothermic and is typically completed within 1-2 hours. The resulting product is a 95% pure 5-(3-Acetylphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAVGBNWKUSXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685137 | |
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-formylphenol | |
CAS RN |
1261943-88-7 | |
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



